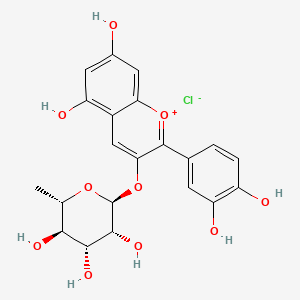

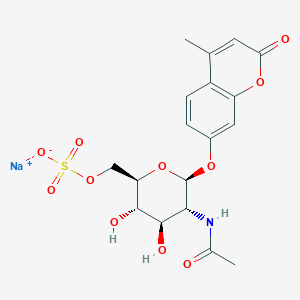

Cyanidin-3-o-rhamnoside chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanidin-3-O-rhamnoside chloride is a potent compound found in various fruits and vegetables. It exhibits antioxidant and anti-inflammatory properties, making it a potential treatment for chronic diseases such as cardiovascular disorders and cancer .

Molecular Structure Analysis

The molecular formula of Cyanidin-3-O-rhamnoside chloride is C21H21ClO10 . Its average mass is 433.385 Da and its monoisotopic mass is 433.112915 Da .Chemical Reactions Analysis

Cyanidin-3-O-rhamnoside chloride is an anthocyanin that exhibits antioxidant properties . It has been reported to exhibit anti-inflammatory properties and can interact with various biological molecules .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Cyanidin-3-o-rhamnoside chloride: is recognized for its potent antioxidant capabilities. It scavenges free radicals and protects cells from oxidative stress, which is a key factor in the aging process and many chronic diseases . This compound is particularly effective in neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.

Anti-inflammatory Effects

Studies have shown that Cyanidin-3-o-rhamnoside chloride exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating various inflammatory diseases.

Cardiovascular Health

Research indicates that Cyanidin-3-o-rhamnoside chloride may have cardioprotective effects. It helps in reducing the risk of cardiovascular diseases (CVD) by improving endothelial function, reducing arterial stiffness, and lowering blood pressure . Its role in lipid metabolism also suggests potential benefits in managing cholesterol levels.

Neuroprotection

The neuroprotective effects of Cyanidin-3-o-rhamnoside chloride are noteworthy. It has been found to protect neuronal cells against neurotoxicity and may improve cognitive functions. The compound’s ability to cross the blood-brain barrier allows it to exert its effects directly within the brain, offering potential in the treatment of neurodegenerative diseases .

Anticancer Activity

Cyanidin-3-o-rhamnoside chloride has demonstrated anticancer activity in various studies. It induces apoptosis in cancer cells and inhibits tumor growth and metastasis. Its mechanisms of action include the modulation of signaling pathways involved in cell proliferation and survival .

Diabetes Management

This compound has shown promise in diabetes management by enhancing insulin sensitivity and regulating glucose metabolism. It may help in reducing blood sugar levels and preventing complications associated with diabetes, such as diabetic neuropathy and retinopathy .

Bone Health

Cyanidin-3-o-rhamnoside chloride impacts bone health by influencing osteoblast and osteoclast activity. It promotes bone formation at lower concentrations and inhibits bone resorption at higher concentrations, suggesting a dual effect on bone cells that could be beneficial in conditions like osteoporosis .

Obesity and Metabolic Syndrome

Lastly, Cyanidin-3-o-rhamnoside chloride plays a role in managing obesity and metabolic syndrome. It affects adipogenesis and lipid metabolism, which can help in weight management and reducing the risk of obesity-related complications such as fatty liver disease and metabolic syndrome .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanidin-3-o-rhamnoside chloride | |

CAS RN |

38533-30-1 |

Source

|

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the significance of Cyanidin 3-rhamnoside in acerola fruit?

A1: Cyanidin 3-rhamnoside is a major anthocyanin found in acerola fruit (Malpighia emarginata DC). [, , ] Studies have shown that it significantly contributes to the fruit's vibrant red color and potent antioxidant properties. [, ]

Q2: Beyond acerola, where else is Cyanidin 3-rhamnoside found naturally?

A3: Cyanidin 3-rhamnoside has been identified as a major anthocyanin in blood orange juice. [] Its presence contributes to the characteristic color of the juice.

Q3: What analytical techniques are used to identify and quantify Cyanidin 3-rhamnoside?

A5: Researchers primarily employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array (DAD) and Mass Spectrometry (MS/MS) to identify and quantify Cyanidin 3-rhamnoside. [, , ] This technique allows for the separation and precise measurement of this anthocyanin in complex mixtures.

Q4: How does the presence of ascorbic acid impact the stability of Cyanidin 3-rhamnoside?

A6: Research indicates that ascorbic acid, while a potent antioxidant itself, can have a detrimental effect on the stability of anthocyanins like Cyanidin 3-rhamnoside, leading to color degradation over time. [] This highlights the need for specific formulation strategies to maintain the color and stability of products containing both compounds.

Q5: Are there any computational studies exploring the bioactivity of Cyanidin 3-rhamnoside?

A7: Although not directly focusing on Cyanidin 3-rhamnoside, a study on Sudanese roselle used in silico methods to investigate the xanthine oxidase (XO) inhibitory activity of closely related anthocyanins. [] Such computational approaches can offer insights into potential mechanisms of action and guide further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)

![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B1145978.png)